molecular formula C9H8BrN3O3 B1592193 Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate CAS No. 43024-63-1

Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate

Cat. No. B1592193
CAS RN: 43024-63-1
M. Wt: 286.08 g/mol
InChI Key: LXWMEORHWAYXKN-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the CAS Number: 43024-63-1 . It has a molecular weight of 286.08 . The IUPAC name for this compound is ethyl 3-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrN3O3/c1-2-16-9(15)5-3-11-7-6(10)4-12-13(7)8(5)14/h3-4,11H,2H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is stored at 4°C under nitrogen .

Scientific Research Applications

Synthesis and Reactivity

Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate serves as a key intermediate in the synthesis of diverse pyrazolo[1,5-a]pyrimidine derivatives, showcasing its versatility in organic synthesis. Research demonstrates its utility in generating various substituted pyrazolo[1,5-a]pyrimidine compounds through reactions with different reagents. For instance, the synthesis of 3,7-dihydroxy- and 3-substituted 7-hydroxypyrazolo[4,3-d]pyrimidines from diethyl oxaloacetate and ethyl acylpyruvates illustrates the compound's reactivity and its potential in creating novel heterocyclic structures. This process involves intermediates like ethyl 4-amino-5-oxo-2-pyrazoline-3-carboxylate hydrochloride and ethyl 5-substituted 4-amino-3-pyrazolecarboxylates (Takei, Yasuda, & Takagaki, 1979).

Ring-Chain Isomerism and Electrophilic Substitutions

The compound also exhibits interesting chemical behaviors, such as ring-chain isomerism. For example, polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines, derived from reactions involving ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates, display solvent-dependent ring-chain isomerisation. This property is explored for the synthesis of ethyl 3-polyfluoroalkyl-3-oxo-2-[(azol-3-yl)aminomethylidene]propionates, suggesting applications in the development of compounds with variable structural configurations for further chemical transformations (Goryaeva, Burgart, Saloutin, Sadchikova, & Ulomskii, 2009).

Potential Biological Activities

In the realm of medicinal chemistry, derivatives of ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate are investigated for their biological activities. Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, demonstrating the compound's foundational role in the development of therapeutics. Such studies indicate the potential of ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate derivatives in contributing to the discovery of new drugs with significant biological activities (Rahmouni et al., 2016).

properties

IUPAC Name

ethyl 3-bromo-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O3/c1-2-16-9(15)5-3-11-7-6(10)4-12-13(7)8(5)14/h3-4,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWMEORHWAYXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CNN2C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594831
Record name Ethyl 3-bromo-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate

CAS RN

43024-63-1
Record name Ethyl 3-bromo-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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